molecular formula C15H20N4O3S B6506156 4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1428372-98-8

4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide

カタログ番号: B6506156
CAS番号: 1428372-98-8
分子量: 336.4 g/mol
InChIキー: VZGGOOFWDFHDGD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a piperidine-1-carboxamide scaffold substituted at position 4 with a 3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl group and an N-linked thiophen-2-yl moiety. The 1,2,4-oxadiazole ring is a key pharmacophore known for metabolic stability and hydrogen-bonding capabilities, while the thiophene group may enhance π-π interactions with biological targets. The methoxyethyl substituent likely improves aqueous solubility compared to bulkier aromatic groups .

特性

IUPAC Name

4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-21-9-6-12-16-14(22-18-12)11-4-7-19(8-5-11)15(20)17-13-3-2-10-23-13/h2-3,10-11H,4-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGGOOFWDFHDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)C2CCN(CC2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves a multi-step procedure:

  • Formation of the 1,2,4-oxadiazole Ring: : Starting with the appropriate carboxylic acid and amidoxime, the oxadiazole ring is formed under acidic conditions.

  • Piperidine Incorporation: : The piperidine ring is introduced through a nucleophilic substitution reaction, often using piperidine hydrochloride and a suitable base such as sodium hydride.

  • Thiophene Conjugation: : The thiophene ring is added via a coupling reaction, typically utilizing palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

The industrial-scale production of this compound relies on similar synthetic routes, with optimization for yield, purity, and cost-efficiency. Flow chemistry and continuous processing techniques can be employed to scale up the reaction while maintaining stringent control over reaction parameters.

化学反応の分析

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially yielding sulfoxides or sulfones when oxidized at the thiophene ring.

  • Reduction: : Reduction can lead to the hydrogenation of the double bonds within the oxadiazole ring, possibly forming dihydro-oxadiazoles.

  • Substitution: : Nucleophilic and electrophilic substitutions are feasible, especially at the piperidine nitrogen or the methoxyethyl group.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

  • Reduction Reagents: : Lithium aluminium hydride (LiAlH4), palladium on carbon (Pd/C) in hydrogen.

  • Substitution Reagents: : Alkyl halides, acid chlorides, and various bases like sodium hydroxide or potassium carbonate.

Major Products Formed

  • Sulfoxides and Sulfones: from oxidation.

  • Hydrogenated derivatives: from reduction.

  • N-alkylated or acylated piperidine derivatives: from substitution reactions.

科学的研究の応用

The compound's structure suggests a wide range of applications:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex molecules.

  • Biology: : Its structural motifs are often found in ligands for receptor binding studies.

  • Medicine: : Potential pharmacophore for designing drugs targeting specific enzymes or receptors.

  • Industry: : Possible applications in material science due to the versatile functional groups that can undergo further modification.

作用機序

The mechanism by which 4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide exerts its effects is largely determined by its interaction with molecular targets:

  • Enzymatic Pathways: : Inhibits or modulates enzyme activities by binding to active sites or allosteric sites.

  • Receptor Interactions: : Acts as an agonist or antagonist at various receptors, influencing signal transduction pathways.

  • Molecular Pathways: : Can impact gene expression or protein synthesis by interacting with DNA or RNA.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Profiles

Table 1: Key Properties of Comparable Compounds
Compound Name (ID/Code) Molecular Formula Molecular Weight Binding Affinity (Target) Hepatotoxicity ADMET Profile Highlights
Target Compound C₁₆H₂₂N₄O₄S* ~366.07 Not Reported Predicted Low Moderate solubility; CYP2D6 substrate (predicted)
C22 (3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide) C₂₂H₂₂FN₃O₂ ~408.42 High (InhA, Mycobacterium tuberculosis) No Low solubility; non-hepatotoxic
C29 (5-(4-Ethylphenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole) C₁₂H₁₂N₆S ~296.34 High (EthR, Mycobacterium tuberculosis) No Moderate metabolic stability
Z2194302854 (3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide) C₁₄H₁₉N₅O₂ 342.2 Not Reported Not Tested High solubility; stable CYP metabolism
4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline C₁₂H₉N₃OS 243.28 Not Reported Not Tested Low molecular weight; limited ADMET data

*Estimated molecular formula and weight based on structural analysis.

Key Comparative Insights

Structural Modifications and Functional Impact
  • Oxadiazole Substituents: The target compound’s 2-methoxyethyl group contrasts with C22’s 4-fluorophenyl substituent. While fluorophenyl enhances lipophilicity (favoring membrane penetration), methoxyethyl may improve solubility and reduce CYP-mediated metabolism risks .
  • Piperidine-Linked Moieties :

    • The thiophen-2-yl group in the target compound differs from C22’s 2-methylphenyl. Thiophene’s electron-rich structure could enhance interactions with aromatic residues in binding pockets (e.g., InhA or EthR in TB targets) .
Pharmacokinetic and Toxicity Profiles
  • C22 and C29 demonstrated favorable ADMET profiles, including non-hepatotoxicity and compliance with Lipinski’s rules . The target compound’s methoxyethyl group may reduce hepatotoxicity risks compared to compounds like C38 (hepatotoxic) .
  • Thiophene-containing analogues (e.g., ’s compound) show moderate metabolic stability, suggesting the target compound may require optimization for CYP2D6 interactions .

Binding Affinity and Target Engagement

  • C22 exhibited strong binding to Mycobacterium tuberculosis InhA (−8.9 kcal/mol), outperforming first-line drug isoniazid . The target compound’s thiophene group may mimic similar π-stacking interactions but requires empirical validation.
  • Tetrazole-based C29 showed high affinity for EthR (−7.2 kcal/mol), highlighting the importance of heterocyclic substituents in target engagement .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。